

GNA11 Expression Across Human Tissues: A Technical Guide

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Introduction

GNA11, a member of the Gq alpha subunit family of heterotrimeric G proteins, is a critical transducer of signals from G protein-coupled receptors (GPCRs). Its activation initiates a cascade of intracellular events with profound physiological consequences. Understanding the expression profile of GNA11 across various human tissues is paramount for elucidating its role in both normal physiology and pathological conditions, and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of GNA11 expression, detailing quantitative data, experimental methodologies, and the core signaling pathway it governs.

Quantitative Expression of GNA11

The expression of GNA11 varies across different human tissues at both the messenger RNA (mRNA) and protein levels. The following tables summarize quantitative data from prominent publicly available databases, providing a comparative view of GNA11 abundance.

GNA11 mRNA Expression in Human Tissues

The Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas provide extensive RNA sequencing (RNA-seq) data across a wide array of non-diseased human tissues. The data is presented in Transcripts Per Million (TPM) and normalized TPM (nTPM),

which are units that account for sequencing depth and gene length, allowing for comparison of expression levels across different samples and genes.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Tissue	GTEx Median TPM	Human Protein Atlas Consensus nTPM
Adipose - Subcutaneous	15.6	28.1
Adrenal Gland	22.1	35.8
Artery - Aorta	25.4	41.2
Artery - Coronary	21.7	35.1
Artery - Tibial	24.9	40.3
Brain - Cerebellum	12.3	20.0
Brain - Cortex	10.9	17.7
Breast - Mammary Tissue	11.5	18.6
Colon - Transverse	33.1	53.6
Esophagus - Mucosa	19.8	32.1
Heart - Left Ventricle	14.2	23.0
Kidney - Cortex	18.9	30.6
Liver	12.8	20.7
Lung	17.5	28.3
Muscle - Skeletal	8.7	14.1
Ovary	28.4	45.9
Pancreas	16.3	26.4
Pituitary	26.7	43.2
Prostate	20.1	32.5
Skin - Sun Exposed (Lower leg)	13.4	21.7
Small Intestine - Terminal Ileum	30.5	49.3

Spleen	23.8	38.5
Stomach	21.2	34.3
Testis	15.9	25.7
Thyroid	29.6	47.9
Uterus	24.1	39.0
Vagina	18.3	29.6

Data sourced from the GTEx Portal and The Human Protein Atlas.[\[2\]](#)[\[4\]](#) TPM and nTPM values are indicators of relative mRNA abundance.

GNA11 Protein Abundance in Human Tissues

The PaxDb (Protein Abundance Database) provides data on protein abundance, often expressed in parts per million (ppm), which represents the fraction of a specific protein in the total proteome of a given tissue.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#) The Human Protein Atlas also provides qualitative assessments of protein expression based on immunohistochemistry.

Tissue	PaxDb Abundance (ppm)	Human Protein Atlas Staining
Adipose tissue	1.8	Low
Adrenal gland	15.3	Medium
Appendix	8.2	Medium
Bone marrow	3.5	Low
Brain (Cerebral Cortex)	4.1	Medium
Colon	12.7	Medium
Duodenum	9.8	Medium
Endometrium	6.4	Medium
Esophagus	7.1	Medium
Fallopian tube	11.5	Medium
Gallbladder	14.2	Medium
Heart muscle	5.6	Medium
Kidney	6.9	Medium
Liver	3.3	Low
Lung	4.8	Medium
Lymph node	5.2	Medium
Ovary	135.0	High
Pancreas	6.2	Medium
Placenta	10.1	Medium
Prostate	8.9	Medium
Rectum	11.3	Medium
Salivary gland	7.5	Medium
Skin	2.7	Low

Small intestine	10.4	Medium
Spleen	9.1	Medium
Stomach	8.3	Medium
Testis	130.0	High
Thyroid gland	18.6	Medium
Tonsil	6.7	Medium
Urinary bladder	5.9	Medium

Data sourced from PaxDb and The Human Protein Atlas.[\[4\]](#)[\[5\]](#) PaxDb values are integrated from multiple datasets and represent relative protein abundance. HPA staining is a qualitative assessment.

Experimental Protocols

Accurate determination of GNA11 expression relies on robust and well-defined experimental methodologies. This section provides detailed protocols for the key techniques used to quantify GNA11 mRNA and protein levels.

Immunohistochemistry (IHC) for GNA11 Protein Detection

IHC is used to visualize the distribution and localization of GNA11 protein in tissue sections.

1. Tissue Preparation:

- Fix fresh tissue specimens in 10% neutral buffered formalin for 18-24 hours at room temperature.
- Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).[\[10\]](#)[\[11\]](#)
- Clear the tissue in xylene and embed in paraffin wax.[\[10\]](#)[\[11\]](#)
- Cut 4-5 μ m thick sections using a microtome and mount on positively charged slides.[\[12\]](#)

2. Deparaffinization and Rehydration:

- Bake slides at 60°C for at least 30 minutes.
- Immerse slides in two changes of xylene for 5 minutes each.
- Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a rinse in distilled water.[\[13\]](#)

3. Antigen Retrieval:

- Immerse slides in a staining container with 10 mM sodium citrate buffer (pH 6.0).[\[11\]](#)
- Heat the buffer to 95-100°C in a water bath or microwave and incubate for 20 minutes.
- Allow slides to cool to room temperature for at least 20 minutes.[\[11\]](#)

4. Staining:

- Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.[\[10\]](#)
- Rinse slides with phosphate-buffered saline (PBS).
- Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour at room temperature.[\[12\]](#)
- Incubate with a primary antibody against GNA11 (e.g., a rabbit polyclonal antibody) diluted in blocking buffer (typically 1:50 to 1:200 dilution) overnight at 4°C in a humidified chamber.[\[14\]](#)
- Wash slides three times with PBS.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 30-60 minutes at room temperature.[\[13\]](#)
- Wash slides three times with PBS.

- Incubate with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30 minutes.
- Wash slides three times with PBS.
- Visualize the signal by adding 3,3'-diaminobenzidine (DAB) substrate, and monitor for color development (typically 1-5 minutes).[\[12\]](#)
- Stop the reaction by rinsing with distilled water.

5. Counterstaining and Mounting:

- Counterstain with Mayer's hematoxylin for 1-2 minutes to visualize cell nuclei.[\[15\]](#)
- "Blue" the sections in running tap water.
- Dehydrate through graded ethanol and clear in xylene.
- Mount with a permanent mounting medium and coverslip.

Western Blotting for GNA11 Protein Quantification

Western blotting is used to detect and quantify GNA11 protein in tissue or cell lysates.

1. Sample Preparation (Tissue Lysate):

- Homogenize ~20-30 mg of frozen tissue in 200 μ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[\[16\]](#)
- Incubate on ice for 30 minutes with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.[\[16\]](#)
- Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

- Mix protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

- Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Perform electrophoresis until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[\[17\]](#)

3. Immunodetection:

- Block the membrane with 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[\[16\]](#)
- Incubate the membrane with a primary antibody against GNA11 diluted in blocking buffer (e.g., 1:500-1:2000) overnight at 4°C with gentle agitation.[\[14\]](#)
- Wash the membrane three times for 5-10 minutes each with TBST.[\[17\]](#)
- Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

4. Signal Detection:

- Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for 1-5 minutes.
- Capture the chemiluminescent signal using an imaging system or X-ray film.
- For quantification, ensure that the signal is within the linear range of detection and normalize to a loading control protein (e.g., GAPDH or β-actin).

RNA Sequencing (RNA-seq) for GNA11 mRNA Quantification

RNA-seq provides a comprehensive and quantitative analysis of the transcriptome, including the expression level of GNA11.

1. RNA Extraction:

- Isolate total RNA from fresh or frozen tissue samples using a TRIzol-based method or a commercial RNA extraction kit.
- Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and an automated electrophoresis system (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally recommended.

2. Library Preparation:

- Enrich for mRNA from total RNA using oligo(dT)-magnetic beads to capture polyadenylated transcripts.
- Fragment the enriched mRNA into smaller pieces.
- Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
- Synthesize the second cDNA strand.
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Amplify the library by PCR to generate a sufficient quantity for sequencing.

3. Sequencing:

- Quantify the final library and assess its quality.
- Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads) will depend on the experimental goals.

4. Data Analysis:

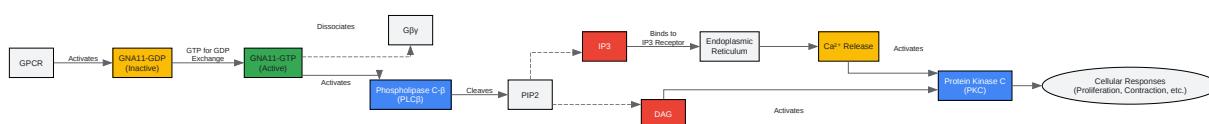
- Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
- Read Alignment: Align the high-quality reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR or HISAT2.[\[18\]](#)

- Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Normalization: Normalize the raw counts to account for differences in library size and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM). For differential expression analysis, methods like DESeq2 or edgeR are used.[19]

Signaling Pathways and Experimental Workflows

GNA11 Signaling Pathway

GNA11 is a key component of the Gq/11 signaling pathway, which is activated by a variety of GPCRs.[20][21][22] Upon receptor activation, GNA11 exchanges GDP for GTP, leading to its dissociation from the G $\beta\gamma$ dimer and subsequent activation of downstream effectors.[23] The canonical effector of activated GNA11 is Phospholipase C-beta (PLC β).[24] PLC β then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[23][25] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).[23] DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[26] These signaling events ultimately lead to a wide range of cellular responses, including proliferation, differentiation, and contraction.[27][28]

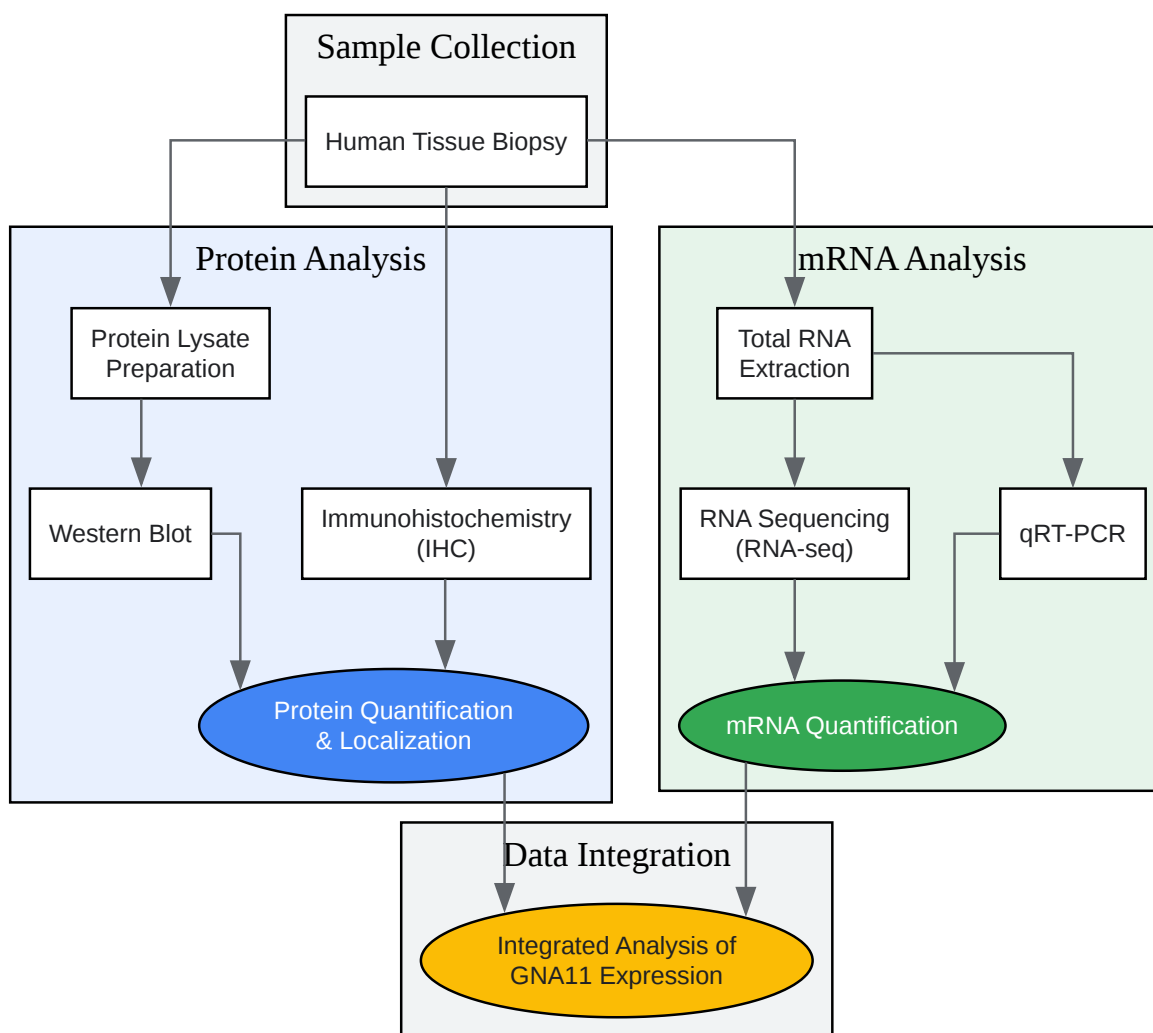


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Caption: The GNA11 (Gq/11) signaling pathway.

Experimental Workflow: Quantification of GNA11 Expression

The following diagram illustrates a typical experimental workflow for quantifying GNA11 expression in human tissue samples, integrating both protein and mRNA level analyses.



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Caption: Workflow for GNA11 expression analysis.

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References

- 1. nanostring.com [nanostring.com]
- 2. genome.ucsc.edu [genome.ucsc.edu]
- 3. Gene expression [biocorecrg.github.io]
- 4. Tissue expression of GNA11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. pax-db.org [pax-db.org]
- 6. pax-db.org [pax-db.org]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. PaxDb, a Database of Protein Abundance Averages Across All Three Domains of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Version 4.0 of PaxDb: Protein abundance data, integrated across model organisms, tissues, and cell-lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 11. abcepta.com [abcepta.com]
- 12. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. elabscience.com [elabscience.com]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. Western blot [protocols.io]
- 17. origene.com [origene.com]
- 18. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 19. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]

- 20. Frontiers | Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma [frontiersin.org]
- 21. GNAQ and GNA11 Genes: A Comprehensive Review on Oncogenesis, Prognosis and Therapeutic Opportunities in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Gnaq and Gna11 in the Endothelin Signaling Pathway and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 24. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. GNA11 | Cancer Genetics Web [cancer-genetics.org]
- 28. Update on GNA Alterations in Cancer: Implications for Uveal Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
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